3-Amino-1-benzhydryl-azetidine-3-carbonitrile
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Overview
Description
3-Amino-1-benzhydryl-azetidine-3-carbonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzhydryl-azetidine-3-carbonitrile typically involves the reaction of benzhydryl chloride with azetidine-3-carbonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzhydryl-azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted azetidines .
Scientific Research Applications
3-Amino-1-benzhydryl-azetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzhydryl-azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-benzhydryl-azetidine mesylate
- 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile
- 3-Amino-1-(diphenylmethyl)azetidine
Uniqueness
3-Amino-1-benzhydryl-azetidine-3-carbonitrile stands out due to its unique combination of the azetidine ring and the benzhydryl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
3-amino-1-benzhydrylazetidine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3/c18-11-17(19)12-20(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,12-13,19H2 |
InChI Key |
UDKXMNGYZWXZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)N |
Origin of Product |
United States |
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